molecular formula C24H16N2O6 B14265613 Bis[4-(cyanatomethyl)phenyl] benzene-1,4-dicarboxylate CAS No. 137964-13-7

Bis[4-(cyanatomethyl)phenyl] benzene-1,4-dicarboxylate

Cat. No.: B14265613
CAS No.: 137964-13-7
M. Wt: 428.4 g/mol
InChI Key: VQNOAXKHWHFLOR-UHFFFAOYSA-N
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Description

Bis[4-(cyanatomethyl)phenyl] benzene-1,4-dicarboxylate: is an organic compound that features a benzene ring substituted with two 4-(cyanatomethyl)phenyl groups and two ester groups at the 1 and 4 positions. This compound is part of the aromatic family, known for its stability and unique chemical properties due to the conjugated π-electron system of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis[4-(cyanatomethyl)phenyl] benzene-1,4-dicarboxylate typically involves a multi-step process. One common method is the Friedel-Crafts acylation reaction, where benzene is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This is followed by a nucleophilic substitution reaction to introduce the cyanatomethyl groups .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry: Bis[4-(cyanatomethyl)phenyl] benzene-1,4-dicarboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis .

Biology and Medicine: In biological research, this compound can be used to study the effects of aromatic compounds on biological systems.

Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials. Its stability and reactivity make it suitable for creating materials with specific properties .

Mechanism of Action

The mechanism of action of Bis[4-(cyanatomethyl)phenyl] benzene-1,4-dicarboxylate involves its interaction with molecular targets through its aromatic and nitrile groups. The aromatic ring can participate in π-π interactions, while the nitrile groups can form hydrogen bonds or coordinate with metal ions. These interactions can influence the compound’s reactivity and its ability to bind to specific targets .

Comparison with Similar Compounds

Uniqueness: Bis[4-(cyanatomethyl)phenyl] benzene-1,4-dicarboxylate is unique due to the presence of both cyanatomethyl and ester groups, which provide a combination of reactivity and stability. This makes it versatile for various applications in synthesis and material science .

Properties

CAS No.

137964-13-7

Molecular Formula

C24H16N2O6

Molecular Weight

428.4 g/mol

IUPAC Name

bis[4-(cyanatomethyl)phenyl] benzene-1,4-dicarboxylate

InChI

InChI=1S/C24H16N2O6/c25-15-29-13-17-1-9-21(10-2-17)31-23(27)19-5-7-20(8-6-19)24(28)32-22-11-3-18(4-12-22)14-30-16-26/h1-12H,13-14H2

InChI Key

VQNOAXKHWHFLOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC#N)OC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)COC#N

Origin of Product

United States

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